molecular formula C18H19N3O2 B6246915 N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine CAS No. 70138-18-0

N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine

Cat. No.: B6246915
CAS No.: 70138-18-0
M. Wt: 309.4
InChI Key:
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine is a chemical compound with the molecular formula C18H19N3O2. It is known for its unique structure, which includes a quinazoline core and a dimethoxyphenyl group. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine typically involves the reaction of 3,4-dimethoxyphenethylamine with quinazoline derivatives under specific conditions. One common method includes the use of a condensation reaction where the amine group of 3,4-dimethoxyphenethylamine reacts with a quinazoline derivative in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses such as apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine is unique due to its quinazoline core, which imparts distinct chemical and biological properties. This core structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

CAS No.

70138-18-0

Molecular Formula

C18H19N3O2

Molecular Weight

309.4

Purity

95

Origin of Product

United States

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